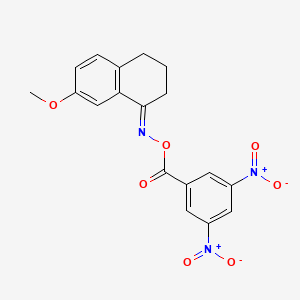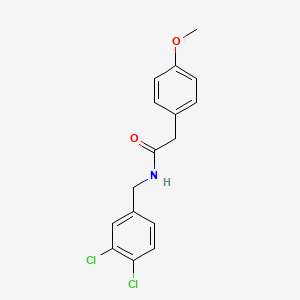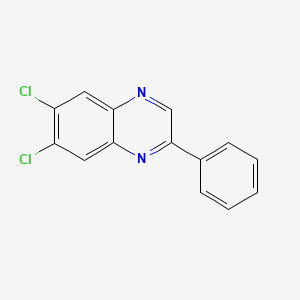![molecular formula C15H13Cl2NO3 B5714675 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine, also known as DMF, is a chemical compound that has been widely used in scientific research. It belongs to the class of furoylmorpholine derivatives and has been found to possess various biological activities.
Mecanismo De Acción
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and cytoprotective genes. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to induce the expression of HO-1 by activating the Nrf2 pathway.
Biochemical and Physiological Effects:
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been found to inhibit the proliferation and induce the apoptosis of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine is soluble in a wide range of solvents, which makes it easy to work with. However, 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has some limitations for lab experiments. It is a toxic compound and should be handled with care. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine can also interfere with some assays, such as those that rely on the detection of thiol groups.
Direcciones Futuras
For 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine research include exploring its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. The development of more selective 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine analogs could also improve its therapeutic efficacy and reduce its toxicity. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine.
Métodos De Síntesis
The synthesis of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine involves the reaction of 2,3-dichlorobenzoyl chloride with morpholine in the presence of a base. The resulting intermediate is then reacted with furfurylamine to yield 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine. The purity of 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine has also been found to induce the expression of heme oxygenase-1 (HO-1), an enzyme that has cytoprotective and anti-inflammatory effects.
Propiedades
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-3-1-2-10(14(11)17)12-4-5-13(21-12)15(19)18-6-8-20-9-7-18/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHXPCVPEFWMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792826 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(2,3-Dichlorophenyl)-2-furoyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)

![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)

